2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with piperidin-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Oxidation and Reduction Reactions: The piperidin-4-yloxy group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The piperidin-4-yloxy group can interact with biological receptors or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-4-yloxy)-4-(trifluoromethyl)pyridine
- 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine
Uniqueness
2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
2758004-15-6 |
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Molecular Formula |
C11H14ClF3N2O |
Molecular Weight |
282.7 |
Purity |
95 |
Origin of Product |
United States |
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